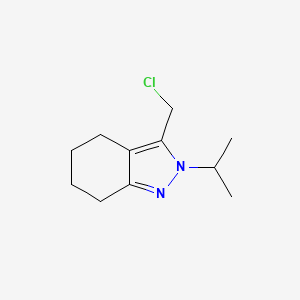

3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-propan-2-yl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCBHVRIMHHUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C2CCCCC2=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to the indazole family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14ClN

- Molecular Weight : 199.69 g/mol

- CAS Number : 2090610-83-4

The compound features a chloromethyl group and an isopropyl substituent on the indazole ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Research has shown that indazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Potential

Indazole derivatives are also noted for their anticancer activities. The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For example, a related indazole derivative demonstrated an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, which is crucial for angiogenesis in tumors .

Case Studies

- Antileishmanial Activity : A study on novel indazole derivatives indicated promising results against Leishmania major, showcasing the potential of these compounds in treating leishmaniasis. The molecular docking studies revealed stable binding interactions with the trypanothione reductase enzyme, suggesting a targeted mechanism of action .

- Inhibition of Type III Secretion System (T3SS) : Another study highlighted the inhibitory effects of related compounds on T3SS in pathogenic bacteria. High concentrations led to significant reductions in virulence factor secretion, indicating potential therapeutic applications in bacterial infections .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. The chloromethyl group in 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole may enhance its reactivity and ability to form covalent bonds with biological targets. Studies have shown that similar indazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Properties

Indazoles are known for their anti-inflammatory effects. The specific structure of this compound may contribute to its ability to modulate inflammatory pathways. Research has demonstrated that certain indazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective properties of indazole derivatives. The compound may exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to act as a building block in polymer synthesis. Its chloromethyl group can participate in nucleophilic substitution reactions, making it a useful precursor for creating functionalized polymers with specific properties for applications in coatings and adhesives .

2. Photovoltaic Materials

Research into organic photovoltaics has identified indazole derivatives as potential candidates for light-harvesting materials. The ability of these compounds to absorb light and facilitate charge transfer can be harnessed to improve the efficiency of solar cells. The incorporation of this compound into photovoltaic systems could lead to enhanced performance .

Agrochemical Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its potential bioactivity against pests and pathogens can be explored for creating novel pesticides that are effective yet environmentally friendly .

2. Herbicide Formulation

Indazoles have also been investigated for their herbicidal properties. The compound's ability to inhibit specific plant enzymes could be utilized in formulating selective herbicides that target unwanted vegetation while preserving crops .

Case Studies

Comparison with Similar Compounds

Calculated Properties :

- Molecular Formula : C11H16ClN2 (derived from the base tetrahydroindazole scaffold (C7H10N2) + substituents).

- Molecular Weight : 217.71 g/mol.

While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into substituent effects .

Structural and Functional Analogues

The table below compares key tetrahydroindazole derivatives, emphasizing substituent effects on properties and activities:

Substituent Effects on Properties

Physicochemical Profiling

- Collision Cross Section (CCS) : The piperidinyl derivative () exhibits CCS values of 150.1–160.4 Ų for [M+H]⁺, useful for mass spectrometry-based identification. The target compound’s CCS would likely differ due to its branched isopropyl group .

- Lipophilicity : Isopropyl and chloromethyl groups increase logP compared to methyl or azidoethyl substituents, impacting drug-likeness parameters.

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-2-isopropyl-4,5,6,7-tetrahydro-2H-indazole?

- Methodological Answer : A common approach involves cyclocondensation reactions. For example, hydrazine hydrate or substituted hydrazines react with ketones or diketones in refluxing 1,4-dioxane or ethanol (3–10 hours). The product is precipitated via acidification (e.g., HCl) and purified by recrystallization . Modifications include using isopropyl-substituted precursors to introduce the 2-isopropyl group. Reaction monitoring via TLC and intermediate characterization by -NMR are critical for optimizing yields.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3200–3400 cm, C-Cl stretches at ~550–750 cm) .

- NMR : -NMR confirms substituent integration (e.g., isopropyl methyl protons at δ ~1.2–1.4 ppm, chloromethyl at δ ~4.0–4.5 ppm). -NMR resolves quaternary carbons in the tetrahydroindazole core .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer : Contradictions may arise from tautomerism, conformational flexibility, or impurities. Strategies include:

- X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning. Use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring-flipping in the tetrahydroindazole core).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What are the key considerations in designing crystallization experiments for structural analysis?

- Methodological Answer :

- Solvent Selection : Use high-purity solvents (e.g., ethanol, acetonitrile) to avoid solvate formation.

- Temperature Control : Slow cooling from reflux conditions promotes single-crystal growth .

- Data Collection : Employ a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Apply SADABS for absorption correction .

- Example Crystallographic Parameters :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | C2/c | |

| Unit Cell (Å) | a = 18.6999, b = 5.6415, c = 28.4855 | |

| β Angle (°) | 94.498 |

Q. How do hydrogen bonding and crystal packing influence the compound’s stability and reactivity?

- Methodological Answer :

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N-H⋯O, O-H⋯N) using X-ray data. Measure donor-acceptor distances (e.g., 2.8–3.2 Å) and angles (>120°) .

- Packing Diagrams : Visualize using Mercury or VESTA software. For example, rac-5-acetyl derivatives form helical chains via H-bonds, stabilizing the lattice .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.